4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Overview
Description
4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol is a natural product found in Daphne genkwa, Zanthoxylum simulans, and other organisms with data available.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Magnolin, are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
Magnolin interacts with its targets by inhibiting their activity. It suppresses the ERKs/RSK2 signaling pathway, which leads to the inhibition of NF-κB transactivation activity . This results in changes in cell proliferation, transformation, and cancer cell metastasis .
Biochemical Pathways
The affected pathway is the ERKs/RSK2 signaling pathway. The downstream effects include the inhibition of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) . These are key signaling molecules in the regulation of cell proliferation, transformation, and cancer cell metastasis .
Pharmacokinetics
It is known that magnolin is a natural compound abundantly found in magnolia flos . It is soluble in chloroform , which suggests it may have good bioavailability due to its lipophilicity. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Magnolin’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also inhibits ERK1/2/RSK2 signaling-mediated IκBα phosphorylation at Ser32, resulting in the inhibition of NF-κB activation and cell migration .
Action Environment
It is known that magnolin is sourced from magnolia flos , suggesting that factors such as growth conditions of the plant could potentially influence the compound’s properties
Biochemical Analysis
Biochemical Properties
4-[6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-D-glucopyranoside, forming a complex that influences its biochemical activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of This compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HT22 cells, a subclone of the HT4 hippocampal cell line, the compound exhibits cytoprotective activity . This suggests that it may play a role in protecting cells from oxidative stress and other damaging factors.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to fit into the active sites of certain enzymes, where it can either block substrate access or facilitate the catalytic process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained cytoprotective effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cellular protection and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s metabolism is complex and involves multiple steps, each regulated by specific enzymes.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by various transporters and binding proteins. These molecules help to localize and accumulate the compound in specific cellular compartments, where it can exert its biochemical effects . The distribution pattern is influenced by the compound’s chemical properties, such as solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes.
Properties
IUPAC Name |
4-[6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-36-5 | |
Record name | Pinoresinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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